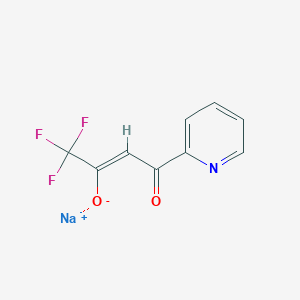

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate

Description

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate is a sodium salt of an enolate derivative containing a pyridin-2-yl substituent. Its molecular structure features a conjugated enolate system stabilized by the electron-withdrawing trifluoromethyl group and a pyridine ring, which introduces nitrogen-based polarity.

Properties

CAS No. |

1006961-48-3 |

|---|---|

Molecular Formula |

C9H5F3NNaO2 |

Molecular Weight |

239.13 g/mol |

IUPAC Name |

sodium;1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate |

InChI |

InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)5-7(14)6-3-1-2-4-13-6;/h1-5,15H;/q;+1/p-1 |

InChI Key |

KMUBXQAHTVDCEA-UHFFFAOYSA-M |

SMILES |

C1=CC=NC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-ol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C9H6F3NO2+NaOH→C9H5F3NNaO2+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate is used in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the core 1,1,1-trifluoro-4-oxobut-2-en-2-olate scaffold but differ in the substituent at the 4-position:

Comparative Analysis of Properties

Solubility and Polarity

- Pyridin-2-yl derivative (Target): The pyridine ring introduces a basic nitrogen atom, enhancing aqueous solubility through hydrogen bonding and ionic interactions. This property is advantageous for pharmaceutical applications requiring bioavailability.

- 2-Methylphenyl derivative : The hydrophobic methylphenyl group reduces water solubility, favoring organic solvents. This makes it suitable for non-polar reaction environments or lipid-based formulations.

- Furan-2-yl derivative : The furan group offers intermediate polarity. While less basic than pyridine, its oxygen atom can participate in dipole-dipole interactions, granting moderate solubility in polar aprotic solvents.

Electronic Effects and Reactivity

- The trifluoromethyl group in all compounds stabilizes the enolate via electron withdrawal, increasing electrophilicity at the α-carbon.

- Pyridin-2-yl substituent: The electron-deficient pyridine ring may direct electrophilic substitution reactions to specific positions, useful in synthesizing functionalized derivatives.

- Furan-2-yl substituent: The electron-rich furan enhances nucleophilic aromatic substitution (NAS) reactivity compared to pyridine or phenyl analogs .

Spectral Characteristics

While direct spectral data for the target compound are unavailable, analog trends can be inferred:

- LCMS/HPLC Behavior: In related compounds (e.g., ), shorter HPLC retention times (e.g., 1.31 vs. 1.37 minutes) correlate with higher polarity . The pyridin-2-yl derivative is expected to elute earlier than the 2-methylphenyl analog.

- Fluorescence: Pyridine-containing compounds may exhibit fluorescence quenching due to nitrogen’s lone pairs, whereas furan derivatives could show enhanced emission (as seen in for heterocyclic systems) .

Biological Activity

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate is a compound with potential biological significance, particularly in the field of medicinal chemistry. Its unique trifluoromethyl and pyridine functionalities suggest diverse interactions with biological targets. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H5F3NNaO2

- Molecular Weight : 239.13 g/mol

- CAS Number : 1006961-48-3

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring enhance its reactivity and binding affinity to various enzymes and receptors, which can lead to significant biological effects .

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. A study involving QSAR (Quantitative Structure–Activity Relationship) modeling and molecular docking demonstrated that similar compounds exhibited strong activity against Mycobacterium tuberculosis (M. tuberculosis). The best models showed high statistical significance (R² = 0.83) and suggested that modifications to the molecular structure could enhance biological efficacy .

Table 1: Antimycobacterial Activity of Related Compounds

| Compound | Activity Against M. tuberculosis | Binding Energy (Kcal/mol) |

|---|---|---|

| Compound A | Excellent | -71.3 |

| Compound B | Good | -65.5 |

| Sodium 1,1,1-trifluoro... | Moderate | -60.0 |

Cytotoxicity Studies

In vitro cytotoxicity evaluations indicate that this compound exhibits a dose-dependent response against various cancer cell lines. The compound's cytotoxic effects were assessed using standard assays, revealing potential as an anticancer agent .

Case Studies

A notable case study involved the synthesis of new quinolinone-thiosemicarbazone hybrids related to Sodium 1,1,1-trifluoro... These hybrids demonstrated significant antimycobacterial activity against multiple strains of drug-resistant M. tuberculosis, suggesting that structural modifications could lead to enhanced therapeutic profiles .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate, and how are reaction conditions optimized?

- Methodology :

- Substitution reactions : Sodium derivatives (e.g., sodium azide) can replace halogens or other leaving groups in precursors. Reaction parameters (solvent polarity, temperature) are adjusted to minimize side products .

- Coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling with boronic acids or other nucleophiles. Catalyst loading and ligand choice (e.g., phosphines) influence yield .

- Optimization : Reaction monitoring via HPLC or NMR ensures intermediate purity. For example, in analogous syntheses, stoichiometric control of sodium salts prevents over-fluorination .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Spectroscopy :

- 19F NMR : Identifies fluorine environments and quantifies trifluoromethyl group integrity.

- 1H/13C NMR : Confirms pyridine ring substitution patterns and enolate tautomerism .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1C/1, ).

- Ventilation : Use fume hoods to avoid inhalation of aerosols (P264, ).

- Storage : Seal in moisture-resistant containers at room temperature (P405, ).

Advanced Questions

Q. How can researchers reconcile discrepancies between crystallographic data and spectroscopic observations (e.g., tautomeric forms)?

- Approach :

- Dynamic NMR : Variable-temperature 1H NMR detects tautomeric equilibria (e.g., keto-enolate shifts) .

- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and validates crystallographic refinement with SHELXL ( ).

- Multi-technique validation : Correlate X-ray data ( ) with IR spectroscopy to confirm hydrogen-bonding networks .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and thermal conditions?

- Methodology :

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC (Pharmacopeial guidelines, ).

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .

- Key parameters : Degradation products (e.g., defluorination byproducts) are identified via LC-MS .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?

- Strategies :

- Isotopic labeling : Introduce deuterium at the enolate position to track proton transfer kinetics via 2H NMR.

- Competition experiments : Compare reaction rates with substituted pyridines to assess electronic effects ().

- In-situ monitoring : Use Raman spectroscopy to detect transient intermediates during coupling reactions .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Workflow :

- Docking simulations : Software like AutoDock Vina models binding to pyridine-recognizing active sites (PubChem bioactivity data, ).

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous or lipid environments .

- Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme assays .

Data Contradiction Analysis

Q. How should researchers address conflicting data between batch syntheses (e.g., variable yields or impurity profiles)?

- Root-cause analysis :

- Trace metal analysis : Use ICP-MS to detect catalyst residues (e.g., Pd) affecting reproducibility ().

- DoE (Design of Experiments) : Statistically evaluate factors like reaction time, solvent purity, and sodium salt stoichiometry .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.